molecular formula C24H26N4O2S2 B2481155 2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 866867-38-1

2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2481155
CAS RN: 866867-38-1
M. Wt: 466.62
InChI Key: BAVQSEDINJVNGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds with similar structures involves multi-step chemical reactions, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate or 2-chloro-6-methylpyridine-3-carbonitrile. These intermediates undergo reactions such as addition of magnesium enolates, cyclization, and reactions with aryl isocyanates to yield the desired pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within this family features a folded conformation around the methylene C atom of the thioacetamide bridge. This results in the pyrimidine ring being inclined to the benzene ring by specific angles, as observed in crystal structure analyses. These structures are stabilized by intramolecular hydrogen bonds, contributing to their unique chemical behaviors (Subasri et al., 2016).

Scientific Research Applications

Design and Synthesis

The compound "2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide" and its derivatives have been a focal point in the search for new anticancer agents. Researchers have been exploring various chemical modifications to enhance their anticancer properties. For instance, Al-Sanea et al. (2020) synthesized different aryloxy groups attached to the pyrimidine ring, yielding compounds with notable anticancer activity against various cancer cell lines, such as HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020). Similarly, El-Morsy et al. (2017) synthesized a series of derivatives, with some displaying mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).

Dual Inhibition Properties

Researchers like Gangjee et al. (2005) have designed and synthesized compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, aiming for dual inhibition of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Their findings indicate these compounds' potential as potent antitumor agents, as some synthesized derivatives showed inhibitory activity against tumor cell lines with GI50 values less than 10(-8) M (Gangjee et al., 2005).

Antimicrobial and Anti-inflammatory Potential

Aside from antitumor activity, certain derivatives have shown promising antimicrobial and anti-inflammatory properties. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, displaying significant inhibitory activity on cyclooxygenase-1/2 (COX-1/COX-2) and notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Molecular Interactions and Crystal Structures

Understanding the molecular interactions and crystal structures of these compounds provides valuable insights into their potential therapeutic mechanisms. Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, revealing folded conformations and intramolecular hydrogen bonding, crucial for their biological activities (Subasri et al., 2016).

properties

IUPAC Name

2-[[6-[(4-methylphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S2/c1-16-6-8-17(9-7-16)13-28-11-10-21-20(14-28)23(30)27-24(26-21)32-15-22(29)25-18-4-3-5-19(12-18)31-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQSEDINJVNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

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